10-Deacetyl-7-methyl Baccatin III

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

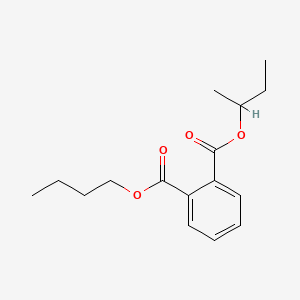

10-Deacetyl-7-methyl Baccatin III is a derivative of 10-Deacetyl Baccatin III . It is a natural organic compound produced by the Pacific Yew tree . It is used as a key backbone intermediate for the semi-synthesis of Paclitaxel (Taxol), an anti-cancer drug, and Docetaxel and their analogs .

Synthesis Analysis

10-Deacetyl-7-methyl Baccatin III is used in the synthesis of paclitaxel and other anti-cancer molecules . It is an important precursor for the synthesis of the clinically important anticancer drug Taxol . The synthesis involves a key enzyme of 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) which catalyses the 10-deacetylbaccatin III into baccatin III in taxol biosynthesis .Molecular Structure Analysis

The molecular formula of 10-Deacetyl-7-methyl Baccatin III is C29H36O11 . Its average mass is 560.589 Da and its monoisotopic mass is 560.225769 Da .Chemical Reactions Analysis

The ultrasonic-assisted extraction of 10-Deacetyl-7-methyl Baccatin III from needles of Taxus baccata L. was evaluated using ethanol and methanol as solvents . The effects of temperature, extraction time, and particle size were determined by response surface methodology .Physical And Chemical Properties Analysis

10-Deacetyl-7-methyl Baccatin III is a colorless solid with a melting point of 234 °C (453 °F; 507 K) . It is insoluble in water but soluble in methanol .Mechanism of Action

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of 10-Deacetyl-7-methyl Baccatin III involves the conversion of a starting material to the final compound through a series of chemical reactions.", "Starting Materials": ["10-Deacetyl Baccatin III", "Methyl iodide", "Sodium hydride", "Methanol", "Tetrahydrofuran"], "Reaction": [ "10-Deacetyl Baccatin III is reacted with methyl iodide in the presence of sodium hydride in anhydrous tetrahydrofuran to form 10-Deacetyl-7-methyl Baccatin III", "The reaction mixture is stirred at room temperature for several hours, and the progress of the reaction is monitored by thin layer chromatography", "The reaction mixture is then quenched with methanol and the resulting mixture is filtered to remove the sodium iodide formed during the reaction", "The filtrate is then concentrated under reduced pressure to obtain 10-Deacetyl-7-methyl Baccatin III as a solid product" ] } | |

CAS RN |

1444818-14-7 |

Product Name |

10-Deacetyl-7-methyl Baccatin III |

Molecular Formula |

C30H38O10 |

Molecular Weight |

558.624 |

InChI |

InChI=1S/C30H38O10/c1-15-18(32)13-30(36)25(39-26(35)17-10-8-7-9-11-17)23-28(5,24(34)22(33)21(15)27(30,3)4)19(37-6)12-20-29(23,14-38-20)40-16(2)31/h7-11,18-20,22-23,25,32-33,36H,12-14H2,1-6H3/t18-,19-,20+,22+,23-,25-,28+,29-,30+/m0/s1 |

InChI Key |

IWJSBKNWKLQICP-AYZYBLPVSA-N |

SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)O |

synonyms |

(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-6,9,11-trihydroxy-4-methoxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B569705.png)